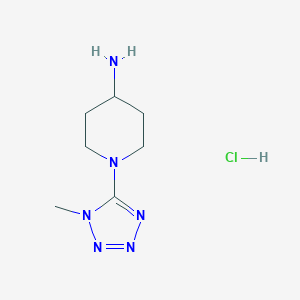

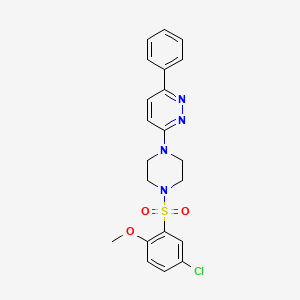

![molecular formula C12H10F3N3OS B2774230 N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 866011-13-4](/img/structure/B2774230.png)

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C12H10F3N3OS . It has a molecular weight of 301.2875096 . It’s also known by its CBNumber: CB61526949 .

Physical And Chemical Properties Analysis

While the search results mention some physical and chemical properties such as melting point, boiling point, and density , specific values weren’t provided.科学的研究の応用

Urea Derivatives and Cytokinin-like Activity

Urea derivatives, including compounds similar to N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea, have been identified for their cytokinin-like activity, which influences cell division and differentiation in plant biology. Such compounds are known to exceed the activity of natural adenine compounds in in vitro studies, offering a synthetic alternative to explore plant morphogenesis and adventitious root formation. This highlights the utility of urea derivatives in agricultural and botanical research, providing insights into plant growth and development processes (Ricci & Bertoletti, 2009).

Synthesis and Structural Studies

The chemical structure and synthesis methods of urea derivatives also receive significant attention, enabling the development of novel compounds with specific biological activities. Microwave irradiation techniques have facilitated the efficient synthesis of thiadiazol-2-yl urea derivatives, demonstrating the role of innovative methodologies in creating bioactive molecules. Such advances in synthetic chemistry enhance the repertoire of urea-based compounds for further biological and pharmacological evaluations (Kejian Li & Wenbin Chen, 2008).

Enantioselective Anion Receptors

Research into non-racemic atropisomeric (thio)ureas, including molecules structurally related to the specified urea derivative, has revealed their potential as neutral enantioselective anion receptors. These compounds exhibit specificity in binding to anions, such as N-protected amino acid tetrabutylammonium salts, showcasing their utility in stereochemical studies and the development of chiral resolution agents. Such findings underscore the importance of urea derivatives in the realm of enantioselective catalysis and molecular recognition (Roussel et al., 2006).

Anticancer and Enzyme Inhibition Studies

Urea derivatives have been explored for their potential in anticancer therapy and enzyme inhibition. The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas have shown varying degrees of activity against specific cancer cell lines and enzymes, highlighting the therapeutic potential of these compounds in oncology and other medical fields. Such research efforts are crucial for identifying new drug candidates and understanding the molecular basis of their activity (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).

特性

IUPAC Name |

(1Z)-1-(3-methyl-1,3-thiazol-2-ylidene)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS/c1-18-5-6-20-11(18)17-10(19)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,19)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBMKJWKMYENFL-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CSC1=NC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C=CS/C1=N\C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)

![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)